![molecular formula C17H16FN3O2S B7642765 N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline
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Overview
Description
N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of AKT and mTOR, two important signaling pathways that are frequently dysregulated in cancer cells. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for studying various processes in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline in lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of selectivity for cancer cells, making it a valuable tool for studying cancer biology. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its high cost, which can make it difficult to use in large-scale experiments. Additionally, it has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline. One area of research is the development of more potent and selective analogs of this compound. Additionally, there is a need to study the long-term effects of this compound on various physiological processes in the body. Finally, there is a need to study the potential applications of this compound in other fields, such as neurobiology and immunology.
Conclusion:
This compound is a valuable tool for studying various biochemical and physiological processes in the body. Its unique properties make it a promising candidate for the development of anti-cancer drugs, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, and further studies are needed to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline involves several steps. The first step is the preparation of 1-(4-fluorophenyl)pyrazole-3-carboxaldehyde, which is then reacted with 3-methylsulfonylaniline to form the desired compound. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Scientific Research Applications
N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline has been widely used in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-24(22,23)17-4-2-3-14(11-17)19-12-15-9-10-21(20-15)16-7-5-13(18)6-8-16/h2-11,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBJBJOLYKXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NCC2=NN(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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